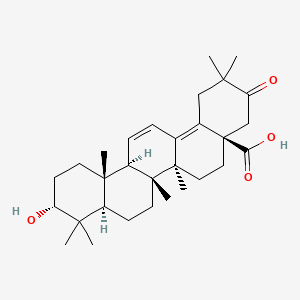

Papyriogenin C

Description

Papyriogenin C is a triterpenoid compound primarily isolated from Tetrapanax papyriferus (syn. Tetrapanax papyrifer), a plant traditionally used in East Asian medicine . Structurally, it belongs to the oleanane-type triterpenes, characterized by a pentacyclic skeleton with hydroxyl, methoxy, or acetyloxy substituents . Its molecular formula is C₃₀H₄₆O₄, with a molecular weight of 470.70 g/mol .

Properties

CAS No. |

72933-75-6 |

|---|---|

Molecular Formula |

C30H44O4 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

(4aR,6aR,6aS,6bR,8aR,10R,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3-oxo-4,5,6,6a,7,8,8a,10,11,12-decahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H44O4/c1-25(2)16-19-18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,7)28(18,6)14-15-30(19,24(33)34)17-23(25)32/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22+,27-,28+,29+,30+/m0/s1 |

InChI Key |

AWCDPINIVCMMLX-NINJPWCBSA-N |

SMILES |

CC1(CC2=C3C=CC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(C(=O)C[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C)O |

Canonical SMILES |

CC1(CC2=C3C=CC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)O)C)C |

Synonyms |

papyriogenin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Papyriogenins

Key Structural and Functional Differences

Functional Group Variations: Papyriogenin D differs from this compound by a double bond at C-13 (vs. single bond in C) and reduced hydrogen content, lowering its molecular weight . This structural feature may enhance membrane permeability but reduce solubility.

Glycosylation Effects: Epithis compound-3-O-β-D-glucopyranoside (Compound 6 in ) introduces a glucose moiety at C-3, increasing molecular weight to 638.81 g/mol and likely improving water solubility. However, glycosylation may reduce blood-brain barrier penetration, limiting neuroinflammatory applications compared to non-glycosylated analogs .

Optical Activity and Stereochemistry :

- The optical rotation of this compound ([α]D = −207°) is significantly lower than Papyriogenin D ([α]D = −183°), reflecting differences in chiral centers or substituent configurations .

Antihepatotoxic Effects: Papyriogenin D and related compounds exhibit hepatoprotective properties, possibly linked to their unsaturated backbone enhancing interaction with liver enzymes .

Research Findings and Gaps

- Structural-Activity Relationships (SAR): Minor modifications, such as hydroxylation or glycosylation, significantly alter solubility and target affinity. For example, glycosylated derivatives may prioritize extracellular targets over intracellular ones .

- Unanswered Questions: The bioactivity of Papyriogenin G and E remains understudied.

Q & A

Q. What spectroscopic and chromatographic methods are essential for the structural identification of Papyriogenin C?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. NMR helps resolve stereochemistry and carbon frameworks, while HRMS confirms molecular formulas. For purity validation, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with diode-array detection (DAD) is recommended. Researchers should cross-reference spectral data with published benchmarks and adhere to IUPAC guidelines for reproducibility .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Standard assays include cytotoxicity screening (e.g., MTT or SRB assays on cancer cell lines), enzyme inhibition studies (e.g., kinase or protease inhibition via fluorometric/colorimetric methods), and antioxidant activity tests (DPPH radical scavenging). Dose-response curves (IC₅₀ calculations) and positive/negative controls are critical for validating results. Researchers must report solvent compatibility (e.g., DMSO concentration limits) and cell line authentication to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in experimental conditions (e.g., cell culture media, solvent concentrations) or compound purity. A systematic approach includes:

- Meta-analysis of existing data to identify confounding variables.

- Replication studies under standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Orthogonal assays (e.g., combining flow cytometry with transcriptomics) to confirm mechanisms. Researchers should apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate hypotheses and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What strategies optimize the total synthesis of this compound to address low yield challenges?

Yield improvement requires iterative optimization of reaction steps, such as:

- Stereoselective catalysis (e.g., Sharpless epoxidation or Evans aldol reactions) to reduce byproducts.

- Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading).

- Protecting group strategies to enhance regioselectivity. Computational modeling (DFT or molecular mechanics) can predict transition states for key steps. Researchers should document failed attempts and share raw data to aid reproducibility .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

A multi-omics approach is recommended:

- Transcriptomics (RNA-seq) to identify differentially expressed genes.

- Proteomics (LC-MS/MS) to map protein interaction networks.

- Metabolomics (NMR or GC-MS) to track metabolic pathway perturbations. Validated gene knockout models (CRISPR/Cas9) and isotopic labeling can confirm target engagement. Researchers must pre-register hypotheses to minimize bias and adhere to FAIR data principles .

Methodological & Data Integrity Questions

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Non-linear regression models (e.g., log-dose vs. response) with bootstrapping for confidence intervals are standard. For multi-factorial designs (e.g., combination therapies), mixed-effects models account for inter-subject variability. Researchers should report effect sizes (Cohen’s d) and power analysis to justify sample sizes. Open-source tools like R/Bioconductor or Python’s SciPy ensure transparency .

Q. How can researchers ethically access and validate existing datasets on this compound for secondary analysis?

- Data repositories : Search ChEMBL, PubChem, or Zenomenon for curated datasets.

- Material transfer agreements (MTAs) : Contact corresponding authors for raw spectra or biological samples.

- Validation : Replicate key experiments (e.g., IC₅₀ assays) with independent batches. Compliance with GDPR or HIPAA is mandatory for human-derived data. Cite primary sources using ACS or APA formats to avoid plagiarism .

Experimental Design & Reporting Standards

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

Use the PICO framework:

- Population : Rodent vs. non-rodent models (e.g., zebrafish for high-throughput screening).

- Intervention : Administration route (oral vs. intravenous), dosage regimen.

- Comparison : Vehicle controls, reference drugs (e.g., cisplatin for antitumor studies).

- Outcome : Bioavailability (AUC), half-life (t½), tissue distribution (LC-MS/MS). Preclinical studies must follow ARRIVE 2.0 guidelines for ethical reporting .

Q. How can researchers mitigate bias when interpreting contradictory results in this compound’s therapeutic potential?

Q. What interdisciplinary methodologies integrate computational chemistry with experimental validation for this compound research?

- Virtual screening : Molecular docking (AutoDock Vina) to predict target binding.

- MD simulations : GROMACS or NAMD for dynamic behavior analysis.

- QSAR modeling : Build predictive models using MOE or Schrödinger.

Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions. Collaborative platforms like GitHub enable code sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.